(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol
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Overview
Description
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a Boc (tert-butoxycarbonyl) protecting group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Boc Protection: The Boc protecting group is introduced by reacting the amine with di-tert-butyl dicarbonate under basic conditions.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis modules, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can form covalent or non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol: Differing only in stereochemistry, this compound may exhibit different biological activities and reactivity.
(2S,4R)-4-fluoroproline: Another fluorinated pyrrolidine derivative with distinct applications in protein stabilization and medicinal chemistry.
Uniqueness
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields of research highlights its importance.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWFECHMDRHHV-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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